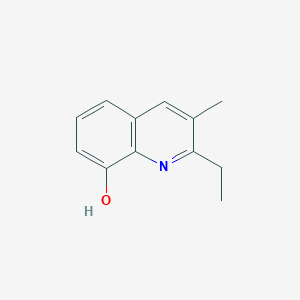![molecular formula C11H11N3 B11907140 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine CAS No. 923012-55-9](/img/structure/B11907140.png)
7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine: is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by its fused ring structure, which includes a pyridine ring and a naphthyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a catalytic method using metal-organic frameworks has been reported to facilitate the synthesis of tetrahydropyrido derivatives . The reaction typically involves the condensation of suitable starting materials, such as pyridine derivatives and aldehydes, under controlled temperature and solvent-free conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized catalytic processes. The use of metal-organic frameworks as catalysts can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce oxygen-containing functional groups into the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions can be carried out using nucleophilic or electrophilic reagents to replace specific atoms or groups within the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while reduction reactions may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
- 1,5-Naphthyridine
- 1,8-Naphthyridine
- 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine
The uniqueness of 7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine lies in its specific ring fusion and potential biological activities, which distinguish it from other naphthyridine derivatives.
Propiedades
Número CAS |
923012-55-9 |
|---|---|
Fórmula molecular |
C11H11N3 |
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
7,8,9,10-tetrahydropyrido[2,3-c][1,5]naphthyridine |
InChI |
InChI=1S/C11H11N3/c1-3-8-10(12-5-1)7-14-9-4-2-6-13-11(8)9/h2,4,6-7,12H,1,3,5H2 |
Clave InChI |
GLLZBUARIYKPSA-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C3C(=NC=C2NC1)C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


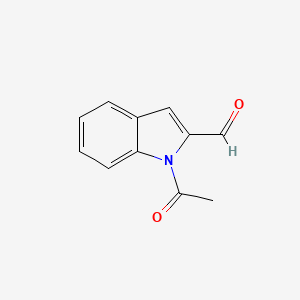



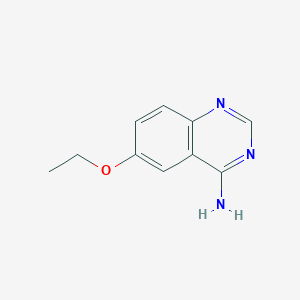
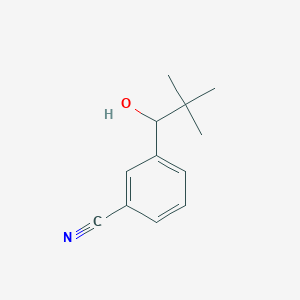
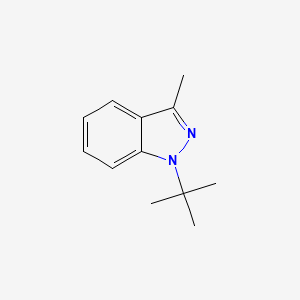
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)
![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)
